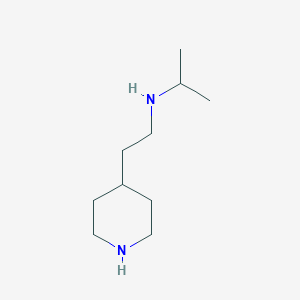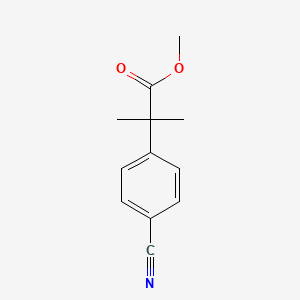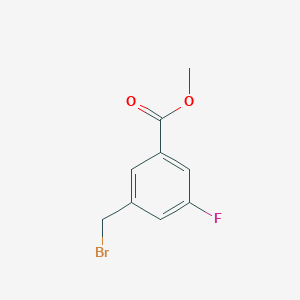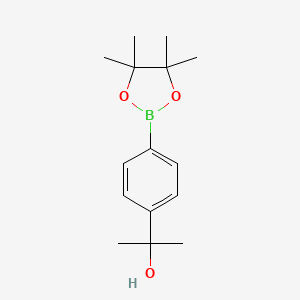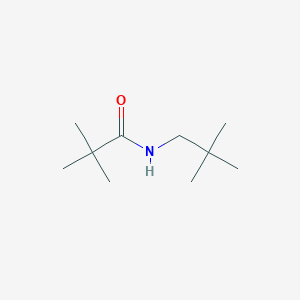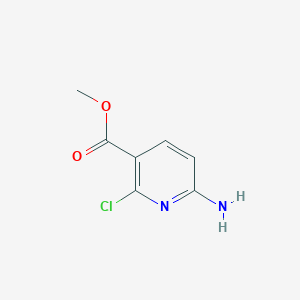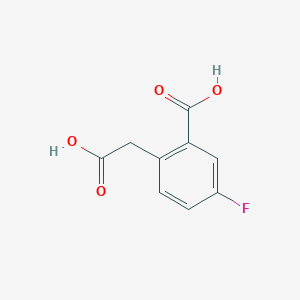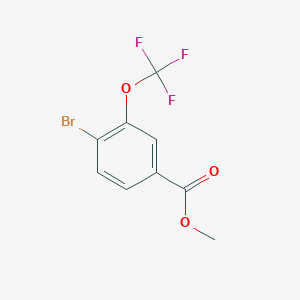
Methyl 4-bromo-3-(trifluoromethoxy)benzoate
Vue d'ensemble
Description
“Methyl 4-bromo-3-(trifluoromethoxy)benzoate” is a chemical compound . It is used for the preparation of difluoro and trifluoro compounds as anticancer agents .
Synthesis Analysis
The synthesis of “Methyl 4-bromo-3-(trifluoromethoxy)benzoate” can be achieved by nucleophilic trifluoromethoxylation of alkyl halides . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis
The structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is described . The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .Chemical Reactions Analysis
The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties . This class of photoswitch often exhibits extremely fast trans to cis isomerization, on the order of picoseconds .Physical And Chemical Properties Analysis
“Methyl 4-bromo-3-(trifluoromethoxy)benzoate” is a clear colorless liquid . Its molecular weight is 299.04 .Applications De Recherche Scientifique
Anticancer Agent Synthesis
This compound is used in the preparation of difluoro and trifluoro compounds as anticancer agents .
Photoactive Compound Synthesis
It is involved in the synthesis of novel ortho-fluoroazobenzenes, which are photoactive in solution and can be used for studying photo-induced structural reorganization .
Safety and Hazards
Orientations Futures
The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials . The trifluoromethoxylation reaction, which is one of the most important research hotspots, as the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity .
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be organoboron reagents or palladium (II) complexes .
Mode of Action
Methyl 4-bromo-3-(trifluoromethoxy)benzoate likely interacts with its targets through a free radical reaction . In such reactions, a molecule loses an atom, creating a free radical. This radical can then interact with other molecules, leading to various changes .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it may be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
Its potential role in suzuki–miyaura coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds, which could have various effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4-bromo-3-(trifluoromethoxy)benzoate. For instance, the compound’s reactivity may be affected by the presence of other chemicals in the environment . .
Propriétés
IUPAC Name |
methyl 4-bromo-3-(trifluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-3-6(10)7(4-5)16-9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKGXGNARLJTEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-(trifluoromethoxy)benzoate | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

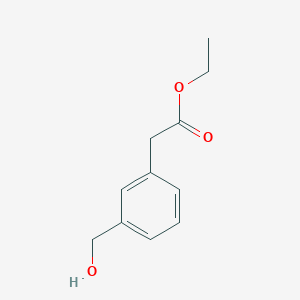
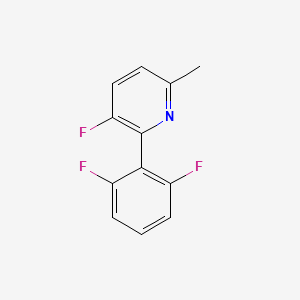
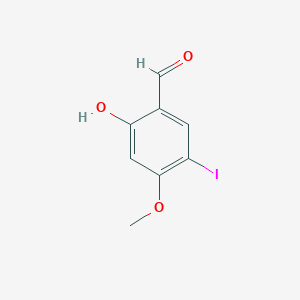


![5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428643.png)
